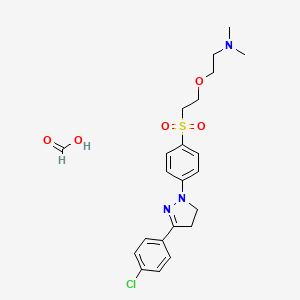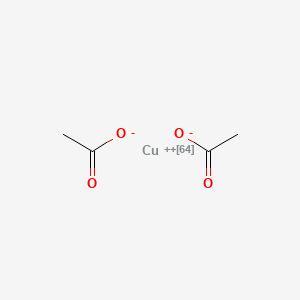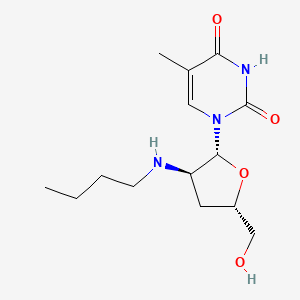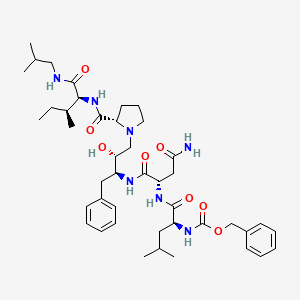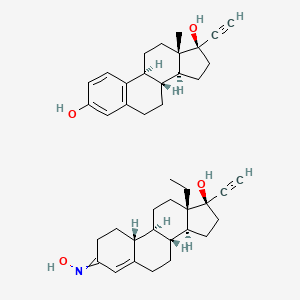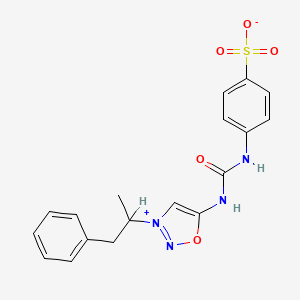
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a cephem nucleus, making it a valuable subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid typically involves multiple steps, starting from basic organic molecules. The process often includes:
Formation of the cephem nucleus: This is achieved through a series of cyclization reactions.
Introduction of the amino and chloro-hydroxyphenyl groups: These groups are added through nucleophilic substitution reactions.
Methylthio group addition:
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketones or aldehydes into alcohols.
Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.
Scientific Research Applications
7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as an antibiotic due to its cephem structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved often include inhibition of cell wall synthesis in bacteria, making it a potential antibiotic.
Comparison with Similar Compounds
Similar Compounds
- 7-Amino-3-methylthio-3-cephem-4-carboxylic acid
- 7-(2-Amino-2-phenylacetamido)-3-methylthio-3-cephem-4-carboxylic acid
Uniqueness
What sets 7-(R-2-Amino-2-(3-chloro-4-hydroxyphenyl)acetamido)-3-methylthio-3-cephem-4-carboxylic acid apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
CAS No. |
87950-82-1 |
|---|---|
Molecular Formula |
C16H16ClN3O5S2 |
Molecular Weight |
429.9 g/mol |
IUPAC Name |
(6R,7R)-7-[[2-amino-2-(3-chloro-4-hydroxyphenyl)acetyl]amino]-3-methylsulfanyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H16ClN3O5S2/c1-26-9-5-27-15-11(14(23)20(15)12(9)16(24)25)19-13(22)10(18)6-2-3-8(21)7(17)4-6/h2-4,10-11,15,21H,5,18H2,1H3,(H,19,22)(H,24,25)/t10?,11-,15-/m1/s1 |
InChI Key |
ZYSLMYVNRJALOB-HUFXEGEASA-N |
Isomeric SMILES |
CSC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Canonical SMILES |
CSC1=C(N2C(C(C2=O)NC(=O)C(C3=CC(=C(C=C3)O)Cl)N)SC1)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


